molecular formula C12H13BrFNO B2911713 2-(2-Bromophenyl)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone CAS No. 2034551-67-0

2-(2-Bromophenyl)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone

Cat. No.: B2911713
CAS No.: 2034551-67-0
M. Wt: 286.144
InChI Key: QKVPKCWRLYHPFU-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone is an organic compound that belongs to the class of azetidines This compound is characterized by the presence of a bromophenyl group and a fluoromethyl-substituted azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Fluoromethyl Group: The fluoromethyl group is introduced via nucleophilic substitution reactions using fluoromethylating agents.

    Attachment of the Bromophenyl Group: The bromophenyl group is attached through a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, alkoxides, palladium catalysts for coupling reactions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Bromophenyl)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromophenyl)-1-(3-methylazetidin-1-yl)ethanone: Similar structure but lacks the fluoromethyl group.

    2-(2-Chlorophenyl)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone: Similar structure but has a chlorophenyl group instead of a bromophenyl group.

    2-(2-Bromophenyl)-1-(3-(fluoromethyl)pyrrolidin-1-yl)ethanone: Similar structure but contains a pyrrolidine ring instead of an azetidine ring.

Uniqueness

2-(2-Bromophenyl)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone is unique due to the presence of both the bromophenyl and fluoromethyl-substituted azetidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2-bromophenyl)-1-[3-(fluoromethyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO/c13-11-4-2-1-3-10(11)5-12(16)15-7-9(6-14)8-15/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVPKCWRLYHPFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CC=C2Br)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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